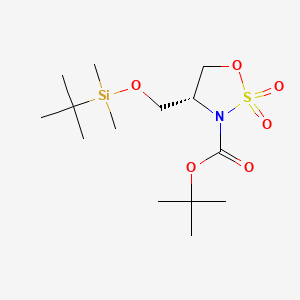
1-(4,4-Difluorocyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluorocyclohexyl)propan-1-ol is an organic compound with the molecular formula C9H16F2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-ol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from cyclohexane derivatives.
Attachment of the Propanol Group: The final step involves the addition of a propanol group to the fluorinated cyclohexyl ring. This can be done through a Grignard reaction or other nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,4-Difluorocyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and organometallic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-(4,4-Difluorocyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with membrane proteins.
Comparación Con Compuestos Similares
- 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
- (2R)-1-(4,4-difluorocyclohexyl)propan-2-ol
- 1-amino-2-(4,4-difluorocyclohexyl)propan-2-ol hydrochloride
Comparison: 1-(4,4-Difluorocyclohexyl)propan-1-ol is unique due to its specific substitution pattern and the presence of a propanol group. This structural difference can lead to variations in chemical reactivity, biological activity, and potential applications compared to its similar compounds. For instance, the presence of an amino group in 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride may confer different pharmacological properties.
Propiedades
Fórmula molecular |
C9H16F2O |
|---|---|
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
1-(4,4-difluorocyclohexyl)propan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7-8,12H,2-6H2,1H3 |
Clave InChI |
OZYZLIXMEYGYEA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCC(CC1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclopropylmethyl)amino]-3-methylbutanoic acid](/img/structure/B12069248.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B12069252.png)

![[4-Hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12069261.png)
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclobutanecarboxamide](/img/structure/B12069272.png)




![Ethyl 2-chloro-2-[(2-chloroacetyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B12069294.png)
![3-[(3-Ethylphenoxy)methyl]pyrrolidine](/img/structure/B12069301.png)



